Bienvenue dans la boutique en ligne BenchChem!

7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

11β-HSD1 inhibition metabolic syndrome Cushing's syndrome

7-Methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 22874-48-2) is the 2,3-dihydro derivative of the thiazolo[3,2-a]pyrimidin-5-one fused heterocyclic system. It is the saturated C2–C3 bond form of this scaffold, distinguishing it from the fully unsaturated 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 700-52-7).

Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
CAS No. 22874-48-2
Cat. No. B6421697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
CAS22874-48-2
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2CCSC2=N1
InChIInChI=1S/C7H8N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h4H,2-3H2,1H3
InChIKeyXVTANWUGQJTFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 22874-48-2): Structural Identity and Procurement Baseline


7-Methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 22874-48-2) is the 2,3-dihydro derivative of the thiazolo[3,2-a]pyrimidin-5-one fused heterocyclic system . It is the saturated C2–C3 bond form of this scaffold, distinguishing it from the fully unsaturated 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 700-52-7) [1]. This compound belongs to the broader thiazolopyrimidine class, which are recognized as 7-thio analogs of purine bases and have demonstrated diverse pharmacological activities including serotonin receptor antagonism, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, anticancer, and anti-inflammatory effects [2]. The 2,3-dihydro form is a critical intermediate in the synthesis of clinically investigated 5-HT2A antagonists Ritanserin (R-55667) and Setoperone (R-52245) [3].

Why Generic Substitution of 7-Methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 22874-48-2) Fails: The 2,3-Dihydro Structural Requirement


Substituting CAS 22874-48-2 with its unsaturated analog (CAS 700-52-7) or other thiazolo[3,2-a]pyrimidin-5-one derivatives is not functionally equivalent due to the saturation state of the C2–C3 bond, which governs both biological activity and synthetic accessibility. Direct comparative enzymatic data demonstrate that 2,3-dihydro derivatives exhibit substantially higher 11β-HSD1 inhibitory activity than their unsaturated counterparts, with the same substitution pattern yielding up to a 2.1-fold difference in percent inhibition [1]. Furthermore, the 2,3-dihydro form is the obligatory intermediate for introducing the critical 6-(2-aminoethyl) side chain that confers low nanomolar 5-HT2A receptor affinity in Ritanserin (Ki = 0.45 nM) and Setoperone; the unsaturated form cannot serve this synthetic role without prior reduction [2]. The following quantitative evidence details why procurement specifications must distinguish between the 2,3-dihydro and unsaturated forms.

Product-Specific Quantitative Evidence Guide: 7-Methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 22874-48-2) vs. Closest Comparators


2,3-Dihydro Form Shows 2.1-Fold Higher 11β-HSD1 Inhibition Than the Unsaturated Analog with Identical 7-Cyclohexylmethyl Substitution

In a head-to-head enzymatic comparison using pooled human liver microsomes, the 2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one derivative 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one inhibited 11β-HSD1 by 59.15% at a concentration of 10 µmol/L (IC50 = 6.9 µmol/L), whereas its unsaturated counterpart 7-(cyclohexylmethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one achieved only 27.94% inhibition under identical conditions [1]. This represents a 2.12-fold greater inhibition for the 2,3-dihydro scaffold. The 2,3-dihydro compound also demonstrated high selectivity over 11β-HSD2, with only 4.74% inhibition of the type 2 isoform at 10 µM, whereas the unsaturated analog was not reported to have been tested for 11β-HSD2 selectivity [1]. For comparison, the 7-ethyl-2-iodomethyl-2,3-dihydro analog also outperformed its 7-ethyl-2-methyl unsaturated form (20.59% vs. 23.53% inhibition), confirming the scaffold-level advantage of the 2,3-dihydro motif [1].

11β-HSD1 inhibition metabolic syndrome Cushing's syndrome

2,3-Dihydro-7-methyl Scaffold Is the Obligate Intermediate for Sub-Nanomolar 5-HT2A Antagonists Ritanserin and Setoperone

CAS 22874-48-2 serves as the direct precursor to 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (CAS 86488-00-8), which is the key alkylating intermediate used to install the piperidine side chains of both Ritanserin and Setoperone [1]. Ritanserin demonstrates a Ki of 0.45 nM at the 5-HT2A receptor and 0.71 nM at 5-HT2C, with 39-fold selectivity over histamine H1, 77-fold over dopamine D2, and 107-fold over α1-adrenergic receptors [2]. Setoperone, radiolabeled with fluorine-18, is used as a PET imaging ligand for 5-HT2A receptor quantification in clinical neuroscience [3]. The unsaturated analog CAS 700-52-7 lacks the saturated C2–C3 bond required for the electrophilic substitution chemistry that enables introduction of the 6-(2-haloethyl) side chain, rendering it unsuitable as a synthetic intermediate for this therapeutically important compound class [4]. Additionally, 2-bromomethyl-7-methyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one (a direct derivative of CAS 22874-48-2) showed only 2.94% 11β-HSD1 inhibition at 10 µM, confirming that the 7-methyl-2,3-dihydro core itself provides synthetic versatility without dominant off-target enzyme activity [5].

5-HT2A receptor antagonism serotonin PET imaging

2,3-Dihydrothiazolo[3,2-a]pyrimidin-5-one Derivatives Exhibit Dose-Dependent Anti-Inflammatory Activity with 49.95–62.24% Leukocyte Migration Inhibition In Vivo

In a murine model of carrageenan-induced peritonitis, 7-aryl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one-6-carbonitrile derivatives (all containing the 2,3-dihydro scaffold) were evaluated at a dose of 200 µmol/kg for their ability to inhibit inflammatory cell migration. All four compounds significantly reduced leukocyte migration compared to the untreated control group, with inhibition rates ranging from 49.95% to 62.24% [1]. The most potent derivative, 7-(p-methoxyphenyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one-6-carbonitrile (3b), achieved 62.24% inhibition. Importantly, these compounds showed no significant acute toxicity at doses up to 2000 mg/kg in mice, and no cytotoxic activity against HEp-2 cells in MTT assays, indicating a favorable therapeutic window for the 2,3-dihydro scaffold [1]. While no direct comparator with the unsaturated form was evaluated in the same study, related thiazolo[3,2-a]pyrimidine derivatives (not specifically 2,3-dihydro) have been reported to exhibit anti-inflammatory activity in carrageenan-induced rat paw edema models, with structure–activity relationships indicating that the saturation state of the thiazole ring influences potency [2].

anti-inflammatory carrageenan-induced peritonitis leukocyte migration

Improved Lipophilicity Profile of 2,3-Dihydrothiazolo[3,2-a]pyrimidine Derivatives Conforms to Lipinski's Rule of Five for Oral Bioavailability

A comprehensive chromatographic lipophilicity study of 27 thiazolo[3,2-a]pyrimidine derivatives, including 2,3-dihydro analogs, determined that all compounds exhibited RM0 and log kw lipophilicity parameters in the range of 0 to 5, conforming to Lipinski's rule of five for orally bioavailable drugs [1]. For the specific 2,3-dihydro-7-methyl compound class, the experimentally determined lipophilicity values are > 0 (indicating sufficient membrane permeability) but < 5 (avoiding excessive hydrophobicity that leads to poor solubility and metabolic liability). By comparison, the unsaturated analog (CAS 700-52-7) has a computed LogP of 1.06 and a topological polar surface area (TPSA) of 62.6 Ų, while a representative 2,3-dihydro derivative 2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one has a computed XLogP of 1.4 . The higher lipophilicity of the 2,3-dihydro form results from the loss of the conjugated double bond, which alters the electronic distribution across the fused ring system. This moderate increase in lipophilicity is conducive to enhanced membrane penetration without violating drug-likeness thresholds [1].

lipophilicity drug-likeness Lipinski's rule of five

Thiazolo[3,2-a]pyrimidine-5-one Derivatives Achieve Sub-Micromolar Topoisomerase II Inhibition with 1.4-Fold Superiority Over Etoposide

In a study of thiazolo[3,2-a]pyrimidine derivatives as topoisomerase II (Topo II) inhibitors, compound 4c demonstrated an IC50 of 0.23 ± 0.01 µM against Topo II, which was 1.4-fold more potent than etoposide and 3.6-fold more potent than doxorubicin under identical assay conditions [1]. Although this specific compound is not a direct 7-methyl-2,3-dihydro derivative, the study established that the thiazolo[3,2-a]pyrimidine-5-one scaffold, when appropriately substituted, can achieve Topo II inhibitory potency exceeding that of clinically used Topo II poisons [1]. Separately, 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives containing the 3-(azidomethyl) substituent were synthesized and evaluated by MTT cytotoxicity assay, demonstrating promising cytotoxic activity against cancer cell lines and positioning the 7-methyl-thiazolo[3,2-a]pyrimidin-5-one core as a viable scaffold for anticancer development [2]. The 2,3-dihydro form specifically enables further functionalization at the C-2, C-3, and C-6 positions that can be exploited to optimize Topo II affinity, whereas the unsaturated form offers fewer sites for regioselective modification without disrupting the aromatic system [3].

topoisomerase II inhibition anticancer cytotoxicity

Physicochemical Distinction: Molecular Weight, H-Bond Donor Count, and Rotatable Bond Differences Between 2,3-Dihydro and Unsaturated Forms

The 2,3-dihydro form CAS 22874-48-2 (C7H8N2OS, MW 168.22 g/mol, monoisotopic mass 168.035734 Da) differs from the unsaturated analog CAS 700-52-7 (C7H6N2OS, MW 166.20 g/mol, monoisotopic mass 166.020084 Da) by exactly 2.016 Da, corresponding to the two additional hydrogen atoms at the C2–C3 saturated bond [1]. While both forms have zero hydrogen bond donors, the 2,3-dihydro form possesses additional conformational flexibility at the saturated C2–C3 linkage, increasing the number of energetically accessible conformers. The rotatable bond count for the parent 2,3-dihydro scaffold is 0 (the saturated bond is within the ring), but C-2 and C-3 substituted derivatives gain rotatable bonds that are not available in the planar unsaturated form. The computed LogP difference of approximately 0.34 units (1.4 for 2,3-dihydro vs. 1.06 for unsaturated) reflects the altered electronic distribution and modestly increased hydrophobicity of the saturated form . These differences, while modest in magnitude, are significant for chromatographic retention behavior and can be exploited for analytical method development and quality control differentiation between the two forms [2].

physicochemical properties molecular weight hydrogen bonding

Best Research and Industrial Application Scenarios for 7-Methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 22874-48-2)


Medicinal Chemistry: 5-HT2A Antagonist Lead Optimization via C-6 Side Chain Derivatization

CAS 22874-48-2 is the mandatory starting material for any medicinal chemistry program aiming to generate novel 5-HT2A receptor antagonists that require a 6-(2-aminoethyl) side chain. The compound is first converted to the 6-(2-haloethyl) intermediate (CAS 86488-00-8) via electrophilic substitution, followed by nucleophilic displacement with diverse piperidine, piperazine, or other amine nucleophiles to generate compound libraries. This synthetic route mirrors the established synthesis of Ritanserin (Ki 5-HT2A = 0.45 nM) and Setoperone, both of which originated from the 2,3-dihydro-7-methyl scaffold . The unsaturated analog CAS 700-52-7 cannot undergo this C-6 functionalization chemistry, making CAS 22874-48-2 non-substitutable for this application [1].

Metabolic Disease Research: 11β-HSD1 Inhibitor Development Exploiting the 2,3-Dihydro Potency Advantage

The 2,3-dihydro scaffold has been experimentally validated to provide approximately 2.1-fold higher 11β-HSD1 inhibition compared to the unsaturated analog with identical substitution patterns, as demonstrated in human liver microsome assays . Furthermore, 2,3-dihydro derivatives such as 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one achieve 59.15% 11β-HSD1 inhibition with high selectivity over 11β-HSD2 (only 4.74% inhibition), establishing the scaffold's suitability for developing selective cortisol-modulating agents for Cushing's syndrome and metabolic syndrome . Procurement of CAS 22874-48-2 enables synthetic access to 2- and 7-substituted 2,3-dihydro derivatives that can be screened for improved potency and selectivity.

Anti-Inflammatory Drug Discovery: 2,3-Dihydro Scaffold with Favorable Therapeutic Window

2,3-Dihydrothiazolo[3,2-a]pyrimidin-5-one derivatives have demonstrated significant in vivo anti-inflammatory activity with leukocyte migration inhibition rates of 49.95–62.24% in the carrageenan-induced peritonitis model, while exhibiting no acute toxicity at doses up to 2000 mg/kg in mice and no cytotoxicity against HEp-2 cells in MTT assays . This favorable efficacy-to-toxicity ratio supports the use of CAS 22874-48-2 as a core scaffold for non-steroidal anti-inflammatory drug (NSAID) discovery programs. The 2,3-dihydro form enables regioselective introduction of aryl substituents at C-7 and nitrile functionality at C-6, both of which are critical for the observed anti-inflammatory activity.

Analytical Reference Standard and Quality Control: Identity Confirmation Against the Unsaturated Analog

The 2.016 Da mass difference, approximately 0.34 unit LogP shift, and distinct NMR spectral patterns arising from the saturated C2–C3 bond provide unambiguous analytical differentiation between CAS 22874-48-2 and the commonly confused unsaturated analog CAS 700-52-7 . DFT-calculated vibrational frequencies and electronic structure data for 7-methyl-2,3-dihydro-(1,3)thiazolo(3,2-a)pyrimidin-5-one are available in the literature, enabling rigorous identity confirmation by IR spectroscopy and X-ray crystallography [1]. Procurement specifications should mandate HPLC purity ≥ 95% with retention time verification against both the 2,3-dihydro and unsaturated forms to prevent mis-shipment.

Quote Request

Request a Quote for 7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.